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Compound of Interest

Compound Name: 3,3-Dimethylundecane

Cat. No.: B099796

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic [IUPAC naming conventions
for the C13H28 isomers, a group of saturated hydrocarbons. It details the analytical
methodologies crucial for their identification and differentiation, and presents key
physicochemical data for representative isomers. This document is intended to serve as a
technical resource for professionals in chemical research and development.

IUPAC Nomenclature for C13H28 Branched Alkanes

The molecular formula C13H28 represents tridecane and its 801 structural isomers. The
systematic naming of these branched alkanes follows the rigorous rules established by the
International Union of Pure and Applied Chemistry (IUPAC). The primary objective of this
system is to assign a unique and unambiguous name to every distinct structure.

The process for determining the IUPAC name is as follows:

« ldentify the Parent Chain: The longest continuous chain of carbon atoms within the molecule
is designated as the parent chain. For C13H28 isomers, this chain will be shorter than 13
carbons. For instance, if the longest chain is 11 carbons long, the parent alkane is
undecane.
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Number the Parent Chain: The carbon atoms of the parent chain are numbered sequentially,
starting from the end that results in the lowest possible number for the first substituent
(branch).

Identify and Name Substituents: Each branch attached to the parent chain is identified as an
alkyl group (e.g., methyl for -CH3, ethyl for -CH2CH3).

Assign Locants and Prefixes: The position of each substituent on the parent chain is
indicated by the number of the carbon atom to which it is attached (this number is called a
locant). If multiple identical substituents are present, prefixes such as di-, tri-, or tetra- are
used.

Assemble the Full Name: The complete name is constructed by listing the substituents in
alphabetical order (ignoring prefixes like di-, tri-), preceded by their locants. The name of the
parent alkane concludes the name.

Examples:

o 2-Methyldodecane: The longest chain is 12 carbons (dodecane). A methyl group is attached

to the second carbon.

2,2-Dimethylundecane: The longest chain is 11 carbons (undecane). Two methyl groups are
attached to the second carbon.

4-Ethyl-2,5-dimethylnonane: The longest chain is nine carbons (nhonane). Substituents are an
ethyl group at carbon 4 and methyl groups at carbons 2 and 5. Numbering from the other
direction would yield 6-ethyl-5,8-dimethylnonane, which has higher locants, and is therefore
incorrect.

Below is a workflow diagram illustrating the logical steps for assigning an IUPAC name to a
C13H28 isomer.
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IUPAC Naming Workflow for a C13H28 Isomer
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A flowchart of the IUPAC nomenclature process.
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Quantitative Data of Selected C13H28 Isomers

The structural variations among isomers lead to differences in their physical properties.
Increased branching generally lowers the boiling point due to a reduction in surface area and
weaker intermolecular van der Waals forces. Density and refractive index also vary with
molecular structure.

. . . Refractive

Molecular Boiling Point Density (g/mL
IUPAC Name Index (nD at

Formula (°C) at 20°C)

20°C)

n-Tridecane C13H28 232-236[1] 0.756[1] 1.425[1]
2-

C13H28 227-228[2] 0.754[3] N/A
Methyldodecane
2,2-
Dimethylundecan C13H28 221[3] 0.752[3] 1.4225[3]

e

Experimental Protocols for Isomer Identification

The precise identification of C13H28 isomers from a mixture requires advanced analytical
techniques. Gas Chromatography (GC) is used for separation, while Mass Spectrometry (MS)
and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

GC-MS is a primary technique for separating volatile compounds and determining their
molecular weight and fragmentation patterns, which aids in identification.

Sample Preparation: Samples are typically diluted in a volatile, non-polar solvent such as
hexane or dichloromethane to a final concentration of approximately 50-100 mg/L. An internal
standard (e.g., a deuterated alkane) may be added for quantitative analysis.

Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass
spectrometer (e.g., a quadrupole or ion trap analyzer) is used.
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GC Parameters:

Column: A non-polar capillary column, such as a HP-5MS (a 5% phenyl-methylpolysiloxane
phase), is standard for hydrocarbon analysis. Typical dimensions are 30-60 m length, 0.25
mm internal diameter, and 0.25 um film thickness.

Carrier Gas: Helium or Hydrogen is used as the carrier gas with a constant flow rate of
approximately 1.0-1.5 mL/min.

Injection: A1 pL sample is injected in splitless mode to maximize sensitivity. The injector
temperature is set to 280-300°C to ensure rapid vaporization.

Oven Temperature Program: An initial oven temperature of 40-50°C is held for 2-3 minutes,
followed by a temperature ramp of 5-10°C/min up to a final temperature of 300-320°C. This
gradient allows for the separation of isomers with close boiling points.

MS Parameters:
lonization Mode: Electron Impact (El) at 70 eV is standard.

Mass Range: A scan range of m/z 40-500 is typically used to capture the molecular ion and
characteristic fragment ions of C13H28 isomers.

Data Analysis: Isomers are identified by comparing their retention times and mass spectra to
those of known standards or reference libraries (e.g., NIST). Branched alkanes produce
distinct fragmentation patterns compared to their linear counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

NMR spectroscopy is the most powerful tool for unambiguous structure determination, as it
provides detailed information about the connectivity of atoms. For complex branched alkanes,
2D NMR techniques are essential.

Sample Preparation:
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o Approximately 5-20 mg of the purified isomer is dissolved in 0.6-0.7 mL of a deuterated
solvent, typically chloroform-d (CDCI3).

e The solution must be free of particulate matter and should be filtered directly into a 5 mm
NMR tube.

e A small amount of tetramethylsilane (TMS) can be added as an internal reference for
chemical shifts (0 ppm).

1D NMR Experiments:

e 1H NMR: Provides information on the number of distinct proton environments and their
neighboring protons through spin-spin coupling. For alkanes, signals typically appear in the
highly shielded 0.7-1.5 ppm region.

e 13C NMR: Shows the number of unique carbon environments in the molecule. DEPT
(Distortionless Enhancement by Polarization Transfer) experiments can be used to
distinguish between CH, CH2, and CH3 groups.

2D NMR Experiments: For complex isomers where 1D spectra are heavily overlapped, 2D
NMR is required to resolve the structure.

o COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are
coupled to each other (typically over 2-3 bonds). Cross-peaks in the 2D spectrum connect
coupled protons, allowing for the tracing of proton networks through the carbon skeleton.

e HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton
signal with the signal of the carbon atom it is directly attached to, providing definitive C-H
one-bond connectivities.

« HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations
between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for
connecting molecular fragments separated by quaternary carbons or for assembling the full
carbon skeleton.

The workflow below illustrates the process of characterizing an unknown C13H28 isomer
mixture.
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Experimental Workflow for Isomer Characterization
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Workflow for the separation and identification of C13H28 isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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